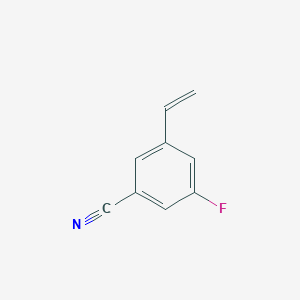

3-Fluoro-5-vinylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethenyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c1-2-7-3-8(6-11)5-9(10)4-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWODXLUZAFWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-5-vinylbenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure and Properties

This compound features a vinyl group and a fluorine atom attached to a benzonitrile framework, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 151.15 g/mol.

1. Antiviral Activity

This compound has been studied for its antiviral properties, particularly against the influenza A virus. In vitro studies indicated that compounds with similar structures could inhibit viral replication by interfering with the virus's ability to fuse with host cell membranes. For instance, derivatives of fluorinated benzoic acids demonstrated significant inhibition of membrane fusion at concentrations as low as 0.22 µM .

2. Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory effects by modulating nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The compound reduced NO secretion significantly compared to controls, suggesting its potential in treating inflammatory diseases .

| Compound | NO Production (%) | Control (PDTC) | Significance |

|---|---|---|---|

| This compound | 42.37 ± 0.69 | 66.42 ± 1.83 | p < 0.05 |

3. Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce apoptosis in various cancer cell lines. Studies indicate that compounds with similar structural motifs can activate apoptotic pathways, leading to increased levels of pro-apoptotic markers such as cleaved caspase-3 and Bcl-2 associated death promoter (BAD) in treated cells .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of various benzonitrile derivatives on LPS-induced inflammation in RAW264.7 cells. The results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, demonstrating its potential therapeutic role in inflammatory conditions .

Case Study 2: Antiviral Efficacy

In another investigation, fluorinated compounds were tested for their antiviral efficacy against influenza A virus in vitro. The results revealed that structural modifications, including the introduction of vinyl groups, enhanced the antiviral activity of the compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-fluoro-5-vinylbenzonitrile may possess anticancer properties. The compound can be modified to enhance its interaction with biological targets, potentially leading to new therapeutic agents. For instance, studies have shown that similar fluorinated compounds exhibit selective toxicity against cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Pharmacological Properties

The pharmacological profile of this compound suggests it may act as a β1-adrenergic receptor antagonist. This activity could be beneficial in managing conditions such as heart failure and hypertension by modulating heart rate and myocardial contractility . Additionally, the compound's derivatives have been explored for their potential to enhance lean meat production in livestock, indicating a broader application in veterinary medicine .

Materials Science

Polymeric Applications

In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its vinyl group allows for polymerization processes that can lead to the creation of functionalized polymers with tailored properties. These polymers may find applications in coatings, adhesives, and as membranes in filtration technologies .

Nanocomposites

The integration of this compound into nanocomposite materials has been studied for enhancing mechanical properties and thermal stability. Such composites can be utilized in various industrial applications, including automotive and aerospace sectors. The fluorine atom contributes to improved chemical resistance and durability .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of fluorinated benzonitriles demonstrated their effectiveness in inhibiting cancer cell proliferation. The synthesized compounds were tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis pathways .

Case Study 2: Polymer Synthesis

Researchers developed a series of copolymers incorporating this compound into their structure. These copolymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications such as protective coatings and structural components .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.